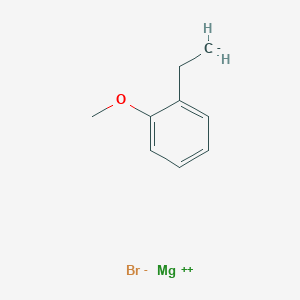

2-Methoxyphenethylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-ethyl-2-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFXMCSIPLCZMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Mechanisms of 2 Methoxyphenethylmagnesium Bromide

Classical Preparation Routes for Organomagnesium Bromides

The most traditional and widely employed method for synthesizing Grignard reagents is the direct oxidative addition of an organic halide to magnesium metal. masterorganicchemistry.comwvu.edu This approach is applicable to the synthesis of 2-Methoxyphenethylmagnesium bromide.

2-MeO-C₆H₄CH₂CH₂Br + Mg → 2-MeO-C₆H₄CH₂CH₂MgBr

This reaction is conducted under inert atmosphere conditions to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. wikipedia.orgbyjus.com

The choice of solvent is critical in the synthesis of Grignard reagents as it influences their stability and reactivity. numberanalytics.com Ethereal solvents are essential as they solvate the magnesium center, stabilizing the Grignard reagent through coordination. wikipedia.orgbyjus.com

Diethyl Ether (Et₂O): A classic and common solvent for Grignard reactions, diethyl ether effectively stabilizes the Grignard reagent. numberanalytics.comquora.com Its lower boiling point (34.6 °C) allows for gentle reflux during the reaction. stackexchange.com

Tetrahydrofuran (B95107) (THF): THF is another widely used solvent that often provides advantages over diethyl ether. stackexchange.combrainly.com The oxygen atom in the THF ring is sterically more accessible for coordination with the magnesium ion compared to the oxygen in diethyl ether. stackexchange.com This enhanced solvation can lead to the formation of more stable and soluble Grignard reagents. stackexchange.comacs.org The higher boiling point of THF (66 °C) can also accelerate the reaction rate. stackexchange.com For the preparation of aryl Grignard reagents, THF is a common solvent of choice. prepchem.com

The interaction between the solvent and the Grignard reagent is complex and can be described by the Schlenk equilibrium, where the monomeric Grignard reagent exists in equilibrium with its dimeric form and the corresponding diorganomagnesium and magnesium dihalide species. wikipedia.orgquora.com The position of this equilibrium is influenced by the solvent, with THF often favoring the formation of dialkylmagnesium species to a slightly greater extent than diethyl ether. quora.com

Table 1: Comparison of Common Solvents for Grignard Reagent Formation

| Solvent | Boiling Point (°C) | Key Advantages |

| Diethyl Ether | 34.6 | Traditional, effective for many reactions. numberanalytics.comstackexchange.com |

| Tetrahydrofuran (THF) | 66 | Better solvation, higher reaction rates, good for less reactive halides. stackexchange.combrainly.com |

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting the reaction with the organic halide. wikipedia.orgwikipedia.org Several methods have been developed to activate the magnesium surface and initiate the reaction:

Mechanical Activation: Physically crushing the magnesium pieces in situ or using rapid stirring and sonication can break the oxide layer, exposing fresh, reactive metal surfaces. byjus.comwikipedia.orgstackexchange.com

Chemical Activation: The addition of small amounts of activating agents is a common practice.

Iodine: A crystal of iodine is often added to the magnesium. wikipedia.orgwikipedia.org It is thought to either react with the magnesium to form magnesium iodide, which can etch the oxide layer, or to create defects in the oxide layer.

1,2-Dibromoethane: This is an effective activating agent as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the reaction has been initiated. The other product, magnesium bromide, is innocuous to the main reaction. wikipedia.orgwikipedia.orgstackexchange.com

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. wikipedia.orgstackexchange.com

Highly Reactive Magnesium: Specially prepared, highly reactive forms of magnesium, such as Rieke magnesium (produced by the reduction of MgCl₂ with potassium), can be used to circumvent the initiation problem, especially for unreactive halides. wikipedia.orgunl.edu

The formation of Grignard reagents is often characterized by an induction period, a delay before the reaction begins. wikipedia.orgwikipedia.org This period corresponds to the time required to overcome the passivating MgO layer and initiate the reaction on the magnesium surface. wikipedia.org Once initiated, the reaction can become highly exothermic, which can pose a significant safety hazard if not properly controlled, especially on a larger scale. wikipedia.orgbyjus.com

The induction period can be variable and is influenced by the purity of the reagents and the effectiveness of the magnesium activation. mt.com Over-addition of the organic halide during a prolonged induction period can lead to a dangerous runaway reaction once initiation occurs. mt.com

Control of the initiation period is crucial for a safe and successful reaction. This can be achieved through:

Careful activation of the magnesium. acs.org

Adding only a small portion of the organic halide initially and waiting for signs of reaction (e.g., gentle bubbling, temperature increase, or change in color) before adding the remainder at a controlled rate to maintain a steady reflux. mnstate.edu

Utilizing methods that allow for initiation at lower temperatures, such as activation with diisobutylaluminum hydride (DIBAH), which can also help in drying the solvent. acs.org

An alternative to the direct reaction with magnesium metal is the halogen-magnesium exchange. wikipedia.org In this method, a pre-formed Grignard reagent, typically isopropylmagnesium chloride, is reacted with an organic halide. wikipedia.org This approach is particularly useful for preparing Grignard reagents with functional groups that might not be tolerated under the conditions of direct synthesis. The general reaction is as follows:

i-PrMgCl + ArBr ⇌ i-PrCl + ArMgBr wikipedia.org

The use of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) has been shown to be particularly effective in facilitating the Br/Mg exchange for a variety of aryl and heteroaryl bromides, allowing the reaction to proceed efficiently at room temperature. google.com

While the direct reaction and halogen-magnesium exchange are the most common methods, other strategies for generating organomagnesium reagents exist. One such method involves the reaction of magnesium with an organozinc compound in a reductive transmetalation process. wikipedia.org This has been successfully used for the synthesis of adamantane-based Grignard reagents, which are difficult to prepare via the classical method. wikipedia.org

Another emerging area is the use of mechanochemistry, where mechanical force is used to promote the reaction, sometimes in the absence of a solvent. While not specifically documented for this compound, this represents a potential alternative for Grignard reagent synthesis in general.

Direct Reaction of 2-Methoxyphenethyl Bromide with Magnesium Metal

Mechanistic Investigations of Grignard Reagent Formation

The precise mechanism of Grignard reagent formation has been a subject of extensive investigation, with evidence supporting multiple competing pathways. The reaction occurs at the interface between the magnesium metal surface and the solvent. alfredstate.edu

A substantial body of evidence points to a mechanism involving radical intermediates. alfredstate.eduutexas.edu This pathway is often initiated by a single electron transfer (SET) from the magnesium metal to the carbon-bromine bond of the organic halide. utexas.edustackexchange.com

The key steps in the radical pathway are generally considered to be:

Electron Transfer : An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-halogen bond of the substrate (R-X). alfredstate.edu This forms a radical anion (R-X•⁻) in close proximity to a univalent magnesium cation (Mg•⁺). alfredstate.edu

Dissociation : The radical anion is unstable and rapidly dissociates to form an alkyl radical (R•) and a halide anion (X⁻). researchgate.net

Recombination : The formed alkyl radical then recombines at the magnesium surface with the magnesious halide (MgX•) to yield the Grignard reagent (R-MgX). stackexchange.com

The existence of free alkyl radicals as intermediates has been demonstrated through trapping experiments. harvard.edu For instance, in the presence of a radical scavenger like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO•), the formation of trapped products provides strong evidence for the presence of free radicals during the reaction. harvard.edu Side products from dimerization (R-R) and disproportionation are also cited as evidence for radical intermediates. alfredstate.edu Theoretical studies support that for small magnesium clusters, the radical pathway is prevalent. rsc.orgrsc.org

Alongside radical pathways, non-radical mechanisms have also been proposed. These mechanisms avoid the formation of free alkyl radicals in the solution phase. One proposed non-radical pathway involves the direct insertion of a magnesium atom into the carbon-halogen bond through a three-centered transition state. rsc.org

Theoretical calculations suggest that while radical pathways dominate for reactions involving single magnesium atoms or small clusters, non-radical pathways can become competitive as the size of the magnesium clusters on the metal surface increases. rsc.orgrsc.org This suggests the operative mechanism can be influenced by the state of the magnesium surface itself. The debate between these pathways highlights the complexity of the reaction, with some studies challenging the idea of electron transfer as the rate-limiting step and instead favoring the direct insertion model. rsc.org

The structure of the organic halide substrate plays a crucial role in determining the likely reaction mechanism. For 2-methoxyphenethyl bromide, several structural factors are at play.

Carbon-Halogen Bond Strength : The energy of the C-Br bond influences the ease of the initial electron transfer or insertion step. The C-Br bond is weaker than a C-Cl bond, generally facilitating an easier reaction. alfredstate.eduresearchgate.net

Redox Potential : The reduction potential of the substrate is a key parameter. Substrates with lower reduction potentials are more likely to favor radical pathways. acs.org

Steric Hindrance : While the primary halide in 2-methoxyphenethyl bromide is not exceptionally hindered, steric bulk in other substrates can favor a single electron transfer (SET) mechanism over a concerted nucleophilic-type pathway. organic-chemistry.org

Electronic Effects : The presence of the 2-methoxy group on the phenyl ring can influence the electronic properties of the molecule. The electron-donating nature of the methoxy (B1213986) group can affect the stability of potential intermediates, although its specific impact on favoring a radical versus non-radical formation pathway for this particular isomer is complex.

The interplay of these factors determines whether the formation of this compound proceeds predominantly via a radical or non-radical route.

| Mechanism Type | Key Intermediates | Influencing Factors | Supporting Evidence |

| Radical Pathway | Alkyl Radical (R•), Radical Anion (RX•⁻), Magnesious Halide (MgX•) | Small Mg clusters, Substrates with low reduction potential | Dimerization/disproportionation byproducts, Radical trapping experiments alfredstate.eduharvard.edu |

| Non-Radical Pathway | Three-centered transition state [R---Mg---X] | Large Mg clusters | Theoretical calculations, Kinetic studies challenging SET as rate-limiting step rsc.orgrsc.org |

Advanced Synthetic Methodologies for this compound

To overcome the safety and scalability issues associated with traditional batch production of Grignard reagents, advanced methodologies like continuous flow synthesis have been developed. aiche.orgacs.org These methods offer significant advantages, including superior heat transfer, enhanced safety by minimizing the volume of reactive material at any given time, and improved process control. mt.comvapourtec.com

Continuous flow synthesis of Grignard reagents typically employs a packed-bed reactor. rsc.org In this setup, magnesium metal, often in the form of turnings or powder, is packed into a column. vapourtec.comchemrxiv.org A solution of the organic halide, such as 2-(2-bromoethyl)anisole in an appropriate solvent like THF, is then pumped continuously through the magnesium bed. rsc.orgrsc.org

The enhanced heat transfer characteristics of flow reactors are particularly beneficial for managing the highly exothermic nature of Grignard reagent formation, preventing the formation of hotspots that can lead to side reactions like Wurtz coupling. vapourtec.comrsc.org By adjusting parameters such as flow rate, temperature, and reactor dimensions, the process can be optimized for high yield and purity. aiche.orgresearchgate.net Studies have shown that continuous flow processes can significantly improve the selectivity of Grignard reagent formation compared to batch methods. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of pyrophoric/exothermic material. aiche.org | Enhanced safety, small reaction volumes, better temperature control. vapourtec.com |

| Heat Transfer | Often poor, leading to hotspots and side reactions. mt.com | Excellent surface-to-volume ratio allows for efficient heat dissipation. vapourtec.comrsc.org |

| Scalability | Difficult and hazardous to scale up. acs.org | More easily and safely scalable by running the process for longer times. aiche.orgacs.org |

| Process Control | Difficult to control initiation and exotherm. | Precise control over reaction time, temperature, and stoichiometry. aiche.org |

| Byproduct Formation | Prone to Wurtz coupling and other side reactions. rsc.org | Minimized side reactions due to better control and plug-flow behavior. rsc.orgrsc.org |

A key advantage of continuous flow protocols is the ability to generate the Grignard reagent in-situ for immediate use in a subsequent reaction. vapourtec.comchemicalindustryjournal.co.uk This "on-demand" synthesis is a powerful approach because the highly reactive and sensitive this compound is never isolated or stored, which significantly mitigates handling risks. vapourtec.comchemicalindustryjournal.co.uk

In a typical setup, the stream exiting the packed-bed reactor, containing the freshly formed Grignard reagent, is directly merged with a stream of an electrophile (e.g., an aldehyde or ketone) in a second flow reactor or T-mixer. vapourtec.comvapourtec.com This telescoping of reaction steps, where the output of one reaction becomes the input for the next without intermediate workup, improves efficiency and reduces waste. mit.edu This technique has been successfully applied to a wide range of Grignard reagents and electrophiles, demonstrating its versatility and robustness for constructing complex molecules. vapourtec.comnih.gov

Continuous Flow Synthesis Protocols

Reactor Design and Optimization for Continuous Flow

Continuous flow processing for Grignard reagent synthesis offers substantial improvements in safety, product purity, and scalability compared to batch methods. gordon.eduresearchgate.net The design of the reactor is critical for achieving these benefits, with two primary types being Continuous Stirred-Tank Reactors (CSTRs) and Packed-Bed Reactors (PBRs).

Continuous Stirred-Tank Reactors (CSTRs): CSTRs provide excellent mixing and temperature control. chemrxiv.org A common setup involves a series of CSTRs, which allows for the optimization of residence times for different stages of the reaction: Grignard formation, subsequent reaction, and quenching. gordon.edu For instance, a three-tank CSTR system can significantly improve yield and reduce impurities by maintaining precise control over key parameters at a steady state. gordon.edu The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in continuous systems not only is a greener alternative to THF but has also been shown to suppress the formation of Wurtz by-products. gordon.edu Optimization in CSTRs involves adjusting residence times, stoichiometry, solvent composition, and operating temperatures to maximize yield and purity. researchgate.net

Packed-Bed Reactors (PBRs): PBRs, where a column is packed with magnesium turnings, offer another effective continuous flow method. chemrxiv.orgbeilstein-journals.org In this design, the organic halide solution flows through the magnesium bed, where the Grignard reagent is formed. This setup can help overcome issues related to the initiation and batch-to-batch variability often seen in flask-based syntheses. beilstein-journals.org The residence time distribution within the packed bed is a key parameter influencing the reaction's efficiency. chemrxiv.org To enhance reactivity and prevent clogging, these systems may incorporate activating agents or use specially prepared magnesium, such as in "turbo Grignard" synthesis, which utilizes stratified packed beds of magnesium and lithium chloride. beilstein-journals.orgwikipedia.org A back-pressure regulator is often employed to prevent the separation of gas and liquid phases and to increase the solvent's boiling point, allowing for higher reaction temperatures. beilstein-journals.org

Table 1: Reactor Design and Optimization Parameters for Continuous Flow Grignard Synthesis This table presents generalized data from studies on continuous flow Grignard synthesis, which are applicable to the formation of this compound.

| Reactor Type | Key Design Features | Optimized Parameters | Outcomes & Advantages |

| Continuous Stirred-Tank Reactor (CSTR) Train | 3-vessel, 250mL CSTRs in series for formation, reaction, and quench. gordon.edu | Residence Times: 60 min (formation), 30 min (reaction), 60 min (quench). gordon.edu Temperature: 20-25 °C. gordon.edu | Reduced impurities by >90%; improved yield by >25% over batch; enhanced safety via small reaction volume. gordon.edu |

| Packed-Bed Reactor (PBR) | Reactor cartridge charged with magnesium turnings (23-27 g). chemrxiv.org Use of stratified beds of Mg and LiCl. beilstein-journals.org | Flow Rate: 0.5 mL/min. beilstein-journals.org Temperature: 25-80 °C. beilstein-journals.org Back-Pressure Regulator. beilstein-journals.org | Enables on-demand synthesis; overcomes initiation issues; high conversion rates; minimizes variability. beilstein-journals.org |

| PBR with "Turbo" Conditions | Stratified packed-bed column of activated magnesium and lithium chloride. beilstein-journals.org | Solvent: THF/Toluene. beilstein-journals.org Temperature: 80 °C. beilstein-journals.org Flow Rate: 0.5 mL/min. beilstein-journals.org | Produces highly concentrated Grignard reagents; high yields (96-98%) for subsequent reactions. beilstein-journals.org |

Microfluidic Systems for Grignard Formation

Microfluidic systems, or microreactors, represent a significant advancement in chemical synthesis, offering unparalleled control over reaction conditions for processes like Grignard formation. mit.edugoogle.com These systems confine the reaction to channels with micrometer dimensions, leading to extremely high surface-area-to-volume ratios. nih.gov

The primary advantages of using microreactors for synthesizing reagents like this compound include:

Enhanced Safety: The minute volume within the reactor at any given time drastically reduces the hazards associated with the highly exothermic nature of Grignard reagent formation. google.comnih.gov

Superior Heat and Mass Transfer: Rapid heat dissipation prevents the formation of hotspots and unwanted by-products, while efficient mixing accelerates the reaction. google.comflinders.edu.au

Precise Process Control: Residence time, temperature, and stoichiometry can be controlled with high precision, allowing for the synthesis of highly unstable intermediates that are inaccessible in batch reactors. nih.govresearchgate.net This is often termed "flash chemistry." nih.gov

A typical microfluidic setup consists of pumps to introduce the reactant solutions, a micromixer (such as a T-mixer) to ensure rapid mixing of the organic halide and solvent before they encounter the magnesium, and a microreactor channel or tube for the reaction to occur. researchgate.netmit.edu The design can also incorporate multiple injection points to control the stoichiometry along the reaction path. google.com Research has shown that using glycol ethers as solvents can be particularly effective in microreactors, as they help prevent the flocculation and crystallization of the Grignard reagent at low temperatures, which could otherwise plug the microchannels. google.com

Table 2: Characteristics of Microfluidic Systems for Grignard Reagent Formation This table outlines general findings from research on microfluidic Grignard synthesis, the principles of which apply to this compound.

| System Component | Function | Key Findings & Advantages |

| Micromixer (T-mixer) | Facilitates rapid and efficient mixing of reactant streams. researchgate.net | Enables near-instantaneous mixing, crucial for fast and exothermic reactions. researchgate.net |

| Tube/Plate Microreactor | Provides the environment for the Grignard formation to occur. google.comnih.govresearchgate.net | Allows for residence times as short as a few seconds. nih.gov Excellent temperature control prevents impurity formation. mit.edu |

| Multiple Injection Points | Allows for the staged addition of reactants along the microreactor path. google.com | Improves control over reaction stoichiometry and temperature profile, leading to higher yields. google.com |

| Falling Film Microreactor | Used for highly efficient gas-liquid reactions following Grignard formation (e.g., carboxylation). researchgate.net | Achieves high efficiency for subsequent reactions involving gaseous reagents like CO2 under atmospheric pressure. researchgate.net |

Reactivity and Mechanistic Studies of 2 Methoxyphenethylmagnesium Bromide in Carbon Carbon Bond Formation

Nucleophilic Addition to Carbonyl Electrophiles

The addition of 2-methoxyphenethylmagnesium bromide to carbonyl compounds is a cornerstone of its synthetic utility. The reaction proceeds via nucleophilic attack of the carbanion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. youtube.com The nature of the carbonyl substrate dictates the class of alcohol produced. organicchemistrytutor.com

Reactions with Aldehydes: Primary and Secondary Alcohol Synthesis

The reaction of this compound with aldehydes provides a direct route to primary and secondary alcohols. jove.com With formaldehyde, the simplest aldehyde, the reaction yields a primary alcohol, 3-(2-methoxyphenyl)-1-propanol, extending the carbon chain by one. libretexts.org Other aldehydes, such as acetaldehyde (B116499), react to form secondary alcohols. youtube.comjove.com The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation. pressbooks.pub

Reaction Scheme with Aldehydes:

Primary Alcohol Synthesis (with Formaldehyde):

this compound + H₂C=O → Intermediate Alkoxide → 3-(2-Methoxyphenyl)-1-propanol

Secondary Alcohol Synthesis (with Acetaldehyde):

this compound + CH₃CHO → Intermediate Alkoxide → 1-(2-Methoxyphenyl)-3-butanol

Interactive Table: Synthesis of Alcohols from Aldehydes

| Aldehyde Substrate | Product | Alcohol Class | Typical Yield |

|---|---|---|---|

| Formaldehyde | 3-(2-Methoxyphenyl)-1-propanol | Primary | Good |

| Acetaldehyde | 1-(2-Methoxyphenyl)-3-butanol | Secondary | Excellent |

| Benzaldehyde | 3-(2-Methoxyphenyl)-1-phenyl-1-propanol | Secondary | Excellent |

Reactions with Ketones: Tertiary Alcohol Synthesis

When this compound is treated with ketones, the reaction leads to the formation of tertiary alcohols. jove.comacs.org The mechanism is analogous to the reaction with aldehydes, involving the nucleophilic attack of the Grignard reagent on the ketone's carbonyl carbon. youtube.comvaia.com This reaction is a versatile method for constructing sterically hindered tertiary alcohol frameworks. masterorganicchemistry.com

Reaction Scheme with a Ketone (Acetone):

this compound + (CH₃)₂C=O → Intermediate Alkoxide → 2-Methyl-4-(2-methoxyphenyl)-2-butanol

Interactive Table: Synthesis of Tertiary Alcohols from Ketones

| Ketone Substrate | Product | Typical Yield |

|---|---|---|

| Acetone | 2-Methyl-4-(2-methoxyphenyl)-2-butanol | Excellent |

| Cyclohexanone | 1-(2-Methoxyphenethyl)cyclohexan-1-ol | Good |

| Acetophenone | 3-(2-Methoxyphenyl)-1-phenyl-1-propanol | Good |

Reactions with Esters and Acid Halides: Ketone and Tertiary Alcohol Formation

The reaction of this compound with esters and acid halides is more complex than with aldehydes and ketones. Typically, two equivalents of the Grignard reagent react to produce tertiary alcohols where two of the alkyl groups are identical. chemistrysteps.commasterorganicchemistry.com The initial nucleophilic addition results in a ketone intermediate, which is generally more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent. chemistrysteps.comstackexchange.com

However, ketones can be synthesized by using a sub-stoichiometric amount of the Grignard reagent at low temperatures, particularly with acid chlorides. wisc.edu

Reaction Scheme with an Ester (Ethyl Acetate):

this compound + CH₃COOEt → 4-(2-Methoxyphenyl)-2-butanone (intermediate)

4-(2-Methoxyphenyl)-2-butanone + this compound → Intermediate Alkoxide → 2,5-bis(2-Methoxyphenyl)-2-pentanol

Interactive Table: Reactivity with Esters and Acid Halides

| Substrate | Equivalents of Grignard | Primary Product | Product Class |

|---|---|---|---|

| Ethyl acetate | 2.0 | Tertiary Alcohol | Excellent |

| Acetyl chloride | 1.0 (at low temp) | Ketone | Moderate |

| Methyl benzoate | 2.0 | Tertiary Alcohol | Good |

Reactions with Carbon Dioxide: Carboxylic Acid Synthesis

Carboxylation of this compound is achieved by its reaction with solid carbon dioxide (dry ice). masterorganicchemistry.comlibretexts.org This reaction provides a method to synthesize carboxylic acids with one additional carbon atom compared to the parent Grignard reagent. jove.comtransformationtutoring.com The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. libretexts.org Subsequent acidification yields the corresponding carboxylic acid, 3-(2-methoxyphenyl)propanoic acid. youtube.com

Reaction Scheme with Carbon Dioxide:

this compound + CO₂ → Halomagnesium carboxylate intermediate → 3-(2-Methoxyphenyl)propanoic acid

Interactive Table: Carboxylic Acid Synthesis

| Grignard Reagent | Product | Typical Yield |

|---|---|---|

| This compound | 3-(2-Methoxyphenyl)propanoic acid | High |

| Phenylmagnesium bromide | Benzoic acid | High |

| tert-Butylmagnesium chloride | 2,2-Dimethylpropanoic acid | High |

Reactions with Epoxides: Alkylation and Ring Opening

This compound reacts with epoxides in a ring-opening reaction that proceeds via an Sₙ2 mechanism. libretexts.org As a strong nucleophile, the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of an alcohol after acidic workup. chemistrysteps.comopenstax.org This reaction is particularly useful for synthesizing primary alcohols with a two-carbon chain extension when ethylene (B1197577) oxide is used as the substrate. libretexts.orglibretexts.org The attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. chemistrysteps.com

Reaction Scheme with an Epoxide (Ethylene Oxide):

this compound + Ethylene Oxide → Intermediate Alkoxide → 4-(2-Methoxyphenyl)-1-butanol

Interactive Table: Ring-Opening of Epoxides

| Epoxide Substrate | Product | Key Feature | Typical Yield |

|---|---|---|---|

| Ethylene Oxide | 4-(2-Methoxyphenyl)-1-butanol | Two-carbon chain extension | Good |

| Propylene Oxide | 1-(2-Methoxyphenyl)-4-pentanol | Attack at the less substituted carbon | Good |

| Cyclohexene Oxide | trans-2-(2-Methoxyphenethyl)cyclohexan-1-ol | Trans-diaxial opening | Good |

Functional Group Compatibility and Selectivity in Grignard Reactions

The high reactivity of Grignard reagents like this compound necessitates careful consideration of functional group compatibility. fiveable.me Grignard reagents are strong bases and will react with any acidic protons present in the substrate, such as those from alcohols, amines, thiols, and carboxylic acids, before adding to a carbonyl group. libretexts.orgfiveable.me This acidic-base reaction consumes the Grignard reagent and can be problematic if carbonyl addition is the desired outcome.

The ether functionality, such as the methoxy (B1213986) group present in this compound, is generally stable and does not react with the Grignard reagent. This makes ethers common solvents for Grignard reactions. However, other electrophilic functional groups, such as esters, nitriles, and other carbonyls within the same molecule as the target carbonyl, can lead to a lack of selectivity and the formation of multiple products. fiveable.me In such cases, the use of protecting groups for sensitive functionalities may be required to achieve the desired transformation selectively. The preparation of highly functionalized Grignard reagents is possible through methods like halogen-magnesium exchange, which can tolerate groups like esters and nitriles under specific conditions. nih.gov

Tolerance and Reactivity with Other Electrophilic Functional Groups (e.g., Nitriles, Amides, Imines)

The reactivity of this compound extends to a variety of other electrophilic functional groups beyond simple carbonyls. These include nitriles, amides, and imines.

Nitriles (R-C≡N): Grignard reagents add to the carbon-nitrogen triple bond of nitriles. The initial addition product is a magnesium salt of an imine, which upon acidic workup, hydrolyzes to form a ketone. This provides a synthetic route to ketones where one of the alkyl or aryl groups is derived from the Grignard reagent.

Amides (R-CONR'2): The reaction of Grignard reagents with amides can be complex and depends on the substitution pattern of the amide. With N,N-disubstituted amides, the Grignard reagent can add to the carbonyl carbon, leading to the formation of a ketone after workup. However, primary and secondary amides have acidic N-H protons and will undergo an initial acid-base reaction with the Grignard reagent, similar to alcohols and amines. nih.govstrath.ac.uk

Imines (R2C=NR'): Grignard reagents add across the carbon-nitrogen double bond of imines in a manner analogous to their addition to carbonyl groups. The product of this reaction, after workup, is an amine. This reaction is a valuable method for the synthesis of more complex amines.

The functional group tolerance of Grignard reactions can be limited due to the high reactivity of the Grignard reagent. scholaris.ca Therefore, careful consideration of the substrate's functional groups is necessary when planning a synthesis involving this compound.

Strategies for Protection of Incompatible Functional Groups

Given the high reactivity of Grignard reagents with protic functional groups, it is often necessary to temporarily "mask" or protect these groups to prevent unwanted side reactions. masterorganicchemistry.commasterorganicchemistry.com This involves converting the incompatible functional group into a less reactive one that can withstand the Grignard reaction conditions. masterorganicchemistry.com After the desired Grignard reaction is complete, the protecting group is removed to regenerate the original functional group.

A common strategy for protecting alcohols is to convert them into silyl (B83357) ethers. masterorganicchemistry.com Silyl ethers are generally unreactive towards Grignard reagents. masterorganicchemistry.com For example, an alcohol can be reacted with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base to form a TBDMS ether. This protected alcohol can then be subjected to a Grignard reaction. The silyl ether is subsequently cleaved, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to restore the alcohol.

Similarly, aldehydes and ketones can be protected as acetals. masterorganicchemistry.com Acetals are formed by reacting the carbonyl compound with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Acetals are stable to Grignard reagents and can be hydrolyzed back to the original aldehyde or ketone with aqueous acid after the Grignard reaction. masterorganicchemistry.com

Cross-Coupling Reactions Involving this compound

Palladium-Catalyzed Cross-Couplings (e.g., Kumada Coupling)

This compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Kumada coupling. wikipedia.org The Kumada coupling is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

In a typical Kumada coupling, the catalytic cycle begins with the oxidative addition of the organic halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. youtube.com This is followed by transmetalation, where the organic group from the Grignard reagent (in this case, the 2-methoxyphenethyl group) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated, forming the desired cross-coupled product and regenerating the palladium(0) catalyst. youtube.com

The scope of the Kumada coupling is broad, allowing for the coupling of various aryl, vinyl, and alkyl Grignard reagents with a range of organic halides. wikipedia.org The reaction often proceeds with high efficiency and selectivity. The use of specific ligands can further enhance the catalytic activity and selectivity of the palladium catalyst. For instance, phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. organic-chemistry.orgnih.gov

Nickel and Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, nickel catalysts are also highly effective for promoting Kumada-type cross-coupling reactions involving Grignard reagents like this compound. wikipedia.orgorganic-chemistry.org Nickel catalysts are often more reactive and less expensive than their palladium counterparts. researchgate.netnih.gov

The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. nih.gov Nickel catalysts have been shown to be particularly effective in coupling reactions involving less reactive organic halides, such as chlorides, and for reactions with sterically hindered substrates. nih.govwisc.edu

Recent research has also explored the use of other transition metals, such as iron, in catalyzing cross-coupling reactions of Grignard reagents. rsc.org Iron catalysts are attractive due to their low cost and low toxicity. While the mechanisms of iron-catalyzed cross-couplings are still under investigation, they are believed to involve radical pathways in some cases. rsc.org

The choice of catalyst (palladium, nickel, or another transition metal) depends on several factors, including the nature of the coupling partners, the desired reactivity and selectivity, and cost considerations.

Stereoselectivity in Grignard Additions

When this compound adds to a prochiral carbonyl group, a new stereocenter is formed. The control of the stereochemical outcome of such reactions is a significant area of research.

Diastereoselective Additions to Chiral Substrates (e.g., Imines, Aldehydes, Ketones)

The addition of Grignard reagents to chiral aldehydes, ketones, and imines can proceed with diastereoselectivity, leading to a predominance of one diastereomer over the other. researchgate.net This selectivity is often rationalized using stereochemical models like the Felkin-Anh or Cram-chelation models, which consider the steric and electronic interactions in the transition state.

For this compound, its addition to a chiral carbonyl or imine substrate will result in a product with two stereocenters. The inherent chirality of the substrate will influence the facial selectivity of the nucleophilic attack. High levels of diastereoselectivity are often achieved when one face of the carbonyl or imine is significantly more sterically hindered than the other. nih.gov In reactions with sulfinyl imines, for example, the stereochemical outcome can be highly dependent on the solvent, with coordinating solvents like THF sometimes leading to a reversal of diastereoselectivity compared to non-coordinating solvents. nih.gov

Factors Influencing Diastereoselective Additions

| Factor | Description | Example |

|---|---|---|

| Substrate Control | The existing stereocenter(s) in the substrate direct the incoming nucleophile to one face. | Addition to a chiral aldehyde with a bulky α-substituent. researchgate.net |

| Chelation Control | A Lewis basic group on the substrate coordinates to the magnesium, creating a rigid cyclic transition state that directs the attack. | Addition to an α-alkoxy ketone. |

| Reagent Control | The structure of the Grignard reagent itself influences the stereochemical outcome. | Use of a sterically demanding Grignard reagent. |

A powerful strategy for achieving high diastereoselectivity is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the substrate. This auxiliary then directs the attack of the nucleophile, like this compound, to one of the two prochiral faces of the carbonyl or imine group. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.

Evans' chiral oxazolidinone auxiliaries are a prime example of this strategy's effectiveness. researchgate.net When attached to an α,β-unsaturated system, these auxiliaries can direct the conjugate addition of Grignard reagents with very high diastereoselectivity. researchgate.net The chiral auxiliary creates a sterically defined environment, forcing the Grignard reagent to attack from the less hindered face, thereby controlling the formation of the new stereocenter. researchgate.net

An alternative to using stoichiometric chiral auxiliaries is the use of chiral ligands or catalysts to induce asymmetry. In this method, a chiral ligand coordinates to the magnesium of the Grignard reagent, creating a chiral complex in situ. This chiral reagent then adds to an achiral substrate, leading to the preferential formation of one enantiomer of the product.

While the use of chiral ligands with Grignard reagents can be challenging due to the complex Schlenk equilibrium, certain systems have shown success. For instance, chiral diamines and diphosphines have been used in conjunction with metal catalysts in asymmetric additions to ketones. thieme-connect.de Furthermore, chiral ligands have been developed for transition metal catalysts that are effective in various asymmetric addition reactions. google.com The development of effective chiral ligands and catalysts that can operate with high enantioselectivity for the addition of Grignard reagents like this compound to carbonyl compounds remains an active area of synthetic research.

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of a reaction involving a Grignard reagent like this compound is determined by the relative energies of the diastereomeric transition states. The analysis of these transition states, often through computational chemistry, is crucial for understanding and predicting the stereoselectivity of carbon-carbon bond-forming reactions.

Theoretical Modeling of Grignard Reactions:

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of Grignard reactions. nih.gov These computational studies allow for the localization and characterization of transition state structures, providing insights into the factors that govern stereoselectivity. For a typical Grignard addition to a carbonyl compound, several models can be considered for the transition state, including cyclic and acyclic pathways. The preferred pathway is influenced by factors such as the steric bulk of the reactants, the nature of the solvent, and the presence of coordinating ligands.

In the context of this compound, the methoxy group at the ortho position of the phenyl ring can potentially act as an intramolecular coordinating group. This coordination could influence the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Representative Computational Data for a Model Grignard Addition:

To illustrate the type of information obtained from transition state analysis, the following table presents hypothetical computational data for the addition of a generic Grignard reagent to a prochiral aldehyde, leading to two possible stereoisomers. This data is representative and not specific to this compound due to the absence of specific studies.

| Transition State | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Predicted Major Isomer |

| TS-R | 0.0 | C-C: 2.2, Mg-O: 1.9 | R |

| TS-S | 1.5 | C-C: 2.3, Mg-O: 2.0 |

This table is a generalized representation based on computational studies of Grignard reactions and is intended for illustrative purposes.

The lower relative energy of TS-R suggests that the formation of the R-isomer is kinetically favored. The key bond distances provide information about the geometry of the transition state, indicating the extent of bond formation and breaking.

Enantioselective Approaches in Asymmetric Grignard Chemistry

Achieving high levels of enantioselectivity in Grignard reactions is a significant goal in asymmetric synthesis. Several strategies have been developed to control the stereochemistry of the addition of Grignard reagents to prochiral electrophiles. These approaches can be broadly categorized into the use of chiral auxiliaries, chiral ligands, and chiral solvents.

Chiral Ligands:

The use of chiral ligands to modify the reactivity of the Grignard reagent is a common and effective strategy. These ligands coordinate to the magnesium center, creating a chiral environment that directs the nucleophilic attack of the Grignard reagent to one face of the electrophile. A variety of chiral ligands, including those based on amino alcohols, diamines, and phosphines, have been successfully employed in asymmetric Grignard additions.

For a reagent like this compound, the choice of chiral ligand would be critical. The ligand must effectively compete with or supplement the potential intramolecular coordination of the methoxy group to induce high enantioselectivity.

Chiral Solvents and Auxiliaries:

Chiral solvents can also induce enantioselectivity, although the levels of induction are often lower than those achieved with chiral ligands. The solvent molecules can solvate the Grignard reagent in a stereochemically defined manner, influencing the transition state of the reaction.

Alternatively, a chiral auxiliary can be attached to the electrophile. This auxiliary directs the attack of the Grignard reagent from a specific face, and is typically removed after the reaction to yield the desired enantiomerically enriched product.

Representative Enantioselective Grignard Additions:

The following table summarizes representative results for the enantioselective addition of Grignard reagents to aldehydes using different types of chiral ligands. This data highlights the effectiveness of this approach in achieving high enantiomeric excess (ee).

| Chiral Ligand | Aldehyde | Grignard Reagent | Enantiomeric Excess (ee) |

| (-)-Sparteine | Benzaldehyde | Ethylmagnesium bromide | 95% |

| (R,R)-TADDOL | Benzaldehyde | Methylmagnesium bromide | 98% |

| (S)-BINAP | Cinnamaldehyde | Phenylmagnesium bromide | 92% |

This table presents generalized data from the literature on asymmetric Grignard reactions and is not specific to this compound.

These examples demonstrate the potential for achieving high stereocontrol in Grignard reactions through the use of appropriate chiral modifiers. The development of new and more effective chiral ligands continues to be an active area of research.

Advanced Analytical and Computational Techniques for Studying 2 Methoxyphenethylmagnesium Bromide Reactions

Real-time Monitoring and Process Analytical Technology (PAT) in Grignard Chemistry

Process Analytical Technology (PAT) has revolutionized the understanding and control of complex chemical reactions. For Grignard reagents like 2-methoxyphenethylmagnesium bromide, real-time monitoring is crucial for ensuring safety and product quality. By providing continuous data on critical process parameters, PAT enables a shift from testing quality into the final product to building quality into the process by design.

In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for tracking the progress of chemical reactions without the need for sampling. mt.com This is particularly advantageous for air- and moisture-sensitive species like Grignard reagents.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the direct observation of changes in the concentrations of reactants, intermediates, and products throughout the reaction. mt.com For the formation of this compound, FTIR can monitor the consumption of the starting material, 2-methoxyphenethyl bromide, and the appearance of the C-Mg bond of the Grignard reagent. This real-time data is invaluable for determining reaction initiation, kinetics, and completion. researchgate.net The ability to track short-lived intermediates can also provide deeper mechanistic insights. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another robust technique for online monitoring of Grignard reactions. acs.orgacs.org It can quantify the concentration of the organic halide and the Grignard reagent in real-time, which is critical for preventing the accumulation of unreacted starting material—a major safety concern due to the potential for a delayed and highly exothermic reaction. acs.orgresearchgate.net Quantitative NIR methods are often developed using chemometric models, such as Projection to Latent Structures (PLS), to correlate spectral data with concentration. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time process control in industrial settings due to instrumentation costs and complexity, in-situ NMR provides detailed structural information about the species in solution. It can be used to study the complex Schlenk equilibrium, where the Grignard reagent exists in equilibrium with its corresponding diorganomagnesium and magnesium dihalide species. For this compound, in-situ NMR could elucidate the solution structure and the influence of solvents on this equilibrium. chemrxiv.org

| Spectroscopic Method | Application in this compound Reactions | Information Gained |

| FTIR | Real-time monitoring of reactant consumption and product formation. | Reaction initiation, kinetics, endpoint determination, detection of intermediates. mt.comresearchgate.net |

| NIR | Online quantification of reactant and Grignard reagent concentrations. | Process safety (detecting reactant accumulation), reaction progress, yield estimation. acs.orgresearchgate.net |

| NMR | In-situ study of solution-state species and reaction mechanisms. | Structural elucidation, understanding of the Schlenk equilibrium, kinetic analysis. chemrxiv.org |

Grignard reagent formation is notoriously exothermic. researchgate.net Reaction calorimetry is essential for quantifying the heat evolved during the reaction, which is a critical parameter for ensuring process safety, particularly during scale-up.

For the synthesis of this compound, calorimetric studies would measure the total heat of reaction, the maximum rate of heat release, and the heat transfer characteristics of the reactor system. This data is vital for designing an adequate cooling system to prevent thermal runaway. researchgate.net

| Calorimetric Parameter | Significance for this compound Synthesis |

| Heat of Reaction (ΔHr) | Determines the total amount of heat that must be removed by the cooling system. |

| Heat Release Rate (qr) | Dictates the required cooling capacity to maintain a stable reaction temperature. researchgate.net |

| Induction Period | Identifies the delay before reaction initiation, crucial for safe reactant addition strategies. researchgate.net |

| Adiabatic Temperature Rise (ΔTad) | Predicts the potential temperature increase in a worst-case scenario (cooling failure), informing safety measures. |

Accurate knowledge of the Grignard reagent's concentration is essential for stoichiometric control in subsequent reactions. While offline methods are common, online or at-line titration methods provide more rapid feedback.

Several titration methods are applicable for determining the concentration of Grignard reagents like this compound. One common method involves titration against a known amount of an alcohol, such as 2-butanol (B46777) or menthol, using an indicator like 1,10-phenanthroline. scribd.comresearchgate.nettandfonline.com The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint when all the active Grignard has been quenched by the alcohol. researchgate.net

Another effective method is iodine titration. The Grignard reagent reacts with iodine (I₂), and the endpoint is detected by the disappearance of the characteristic color of iodine. youtube.comorgsyn.org These titrations can be automated for at-line analysis, providing frequent and timely updates on the reagent's concentration.

| Titration Method | Reagents | Endpoint Detection | Advantages |

| Watson-Eastham Titration | 2-Butanol or Menthol, 1,10-phenanthroline | Disappearance of a vivid violet/burgundy color. tandfonline.com | Accurate and does not overestimate concentration due to basic byproducts. researchgate.net |

| Iodine Titration | Iodine (I₂) in THF/LiCl | Disappearance of the brown iodine color to a colorless or light yellow solution. orgsyn.org | Rapid and convenient for determining molarity. youtube.com |

| Diphenylacetic Acid Titration | Diphenylacetic acid | Appearance of a persistent yellow color. researchgate.net | Considered a very reliable method for determining Grignard concentration. researchgate.net |

The true power of PAT is realized when real-time data from analytical tools are used to implement automated process control. For the production of this compound, this can lead to significant improvements in safety, consistency, and efficiency. acs.org

A common automation strategy involves using online concentration data from NIR or FTIR spectroscopy to control the feed rate of the 2-methoxyphenethyl bromide. acs.org A feedback control loop can be established where the addition rate is automatically adjusted to maintain a low and steady concentration of the unreacted halide, thus minimizing the risk associated with the induction period and preventing dangerous accumulation. acs.orgdtu.dk This approach ensures that the reaction proceeds smoothly and safely, moving towards fully automated process control of Grignard reactions. acs.orgresearchgate.net Continuous flow reactors, coupled with these PAT tools, offer enhanced control over mixing, heat transfer, and residence time, further improving the safety and quality of Grignard reagent production. dtu.dkgordon.edu

| Control Strategy | Monitored Parameter | Actuated Variable | Objective |

| Feed-Forward/Feedback Control | Reactant/Product Concentration (via NIR/FTIR) | Reactant Feed Pump Rate | Maintain stoichiometric balance, minimize byproduct formation, ensure safe operation. acs.orgdtu.dk |

| Automated Initiation Detection | Temperature (via Calorimetry), Reactant Concentration (via Spectroscopy) | Reactant Feed Pump | Enable reactant feed only after confirmed reaction initiation to prevent accumulation. acs.orgresearchgate.net |

| Continuous Flow Processing | Concentration, Temperature, Pressure | Feed Rates, Reactor Temperature | Achieve steady-state operation, enhance heat and mass transfer, improve safety and yield. gordon.edu |

Computational Chemistry and Theoretical Investigations

While experimental techniques provide macroscopic views of a reaction, computational chemistry offers a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity.

Density Functional Theory (DFT) has become a powerful tool for investigating the complex mechanisms of Grignard reagent formation and their subsequent reactions. Although specific DFT studies on this compound may not be widely published, the principles derived from studies on simpler systems are directly applicable.

DFT calculations have been instrumental in resolving the long-standing debate between radical and non-radical mechanisms for Grignard reagent formation. nih.gov These studies show that the pathway can depend on the nature of the magnesium surface (e.g., single atoms vs. clusters). nih.gov For instance, a radical pathway is often favored on small magnesium clusters, while a non-radical, concerted pathway can become competitive as the cluster size increases. nih.gov

For the reaction of this compound with an electrophile, such as a ketone, DFT can be used to model the transition states of competing pathways, like nucleophilic addition versus single-electron transfer (SET). acs.orgorganic-chemistry.org These calculations help rationalize experimental observations, such as how the steric hindrance of the reactants can favor one pathway over another. organic-chemistry.org The solvent is also a critical component, and DFT studies explicitly including solvent molecules have shown that coordination to the magnesium center significantly influences the flexibility and reactivity of the Grignard reagent, lowering activation barriers for the reaction. acs.org

| Area of Investigation | Key Insights from DFT Studies | Relevance to this compound |

| Formation Mechanism | Elucidation of radical vs. non-radical pathways depending on the state of the magnesium. nih.gov | Provides a framework for understanding how the reagent forms on the magnesium surface. |

| Schlenk Equilibrium | Calculation of the relative stabilities of RMgBr, R₂Mg, and MgBr₂ and the role of solvent in the equilibrium. | Helps predict the predominant reactive species in solution under different conditions. |

| Reaction with Electrophiles | Modeling of transition state structures and energies for nucleophilic addition and SET pathways. acs.org | Explains reactivity and selectivity in reactions with carbonyls, nitriles, etc. |

| Solvent Effects | Demonstration of how explicit solvent coordination lowers activation energies and facilitates ligand exchange. acs.org | Underscores the critical role of solvents like THF in enabling the reaction. |

Modeling Solvent Effects on Grignard Reagent Structure and Reactivity

The solvent environment is a critical determinant in the outcome of Grignard reactions, profoundly influencing the structure, stability, and reactivity of the organomagnesium species. rsc.org Computational modeling has become an indispensable tool for elucidating these complex solvent effects, offering a molecular-level understanding that is often inaccessible through experimental means alone. springernature.com

The choice of solvent, typically an ether such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), directly impacts the Schlenk equilibrium, the dynamic balance between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. rsc.org The coordination of solvent molecules to the magnesium center stabilizes the Grignard reagent and modulates its reactivity. For instance, studies on aryl Grignard reagents, which serve as a proxy for understanding this compound, have shown that solvents like 2-Methyltetrahydrofuran (B130290) (2-MeTHF) can offer superior performance by minimizing side reactions such as Wurtz coupling. rsc.org

Computational approaches to modeling these solvent effects range from continuum models, which approximate the solvent as a polarizable medium, to more explicit and computationally intensive methods like ab initio molecular dynamics (AIMD). springernature.com AIMD simulations, where forces are calculated "on the fly" from electronic structure calculations, allow for the dynamic tracking of solvent molecule interactions with the Grignard reagent, providing a detailed picture of the solvation shell and its role in the reaction mechanism. springernature.com Machine learning potentials are also emerging as a powerful tool, enabling the efficient and accurate modeling of solvent effects with significantly less computational cost than traditional AIMD. springernature.com

The following table, derived from studies on related aryl Grignard reagents, illustrates the profound impact of the solvent on reaction outcomes.

Table 1: Effect of Solvent on the Yield of Grignard Reactions for Aryl Halides

| Entry | Solvent | Initiator | Yield (%) |

|---|---|---|---|

| 1 | Et₂O | I₂ | 94 |

| 2 | THF | I₂ | 27 |

| 3 | 2-MeTHF | I₂ | 90 |

| 4 | CPME | DIBAL-H | 45 |

| 5 | DEM | DIBAL-H | 45 |

Data is based on the reaction of benzyl (B1604629) Grignard and is illustrative of solvent effects on Grignard reactions in general. researchgate.net

Quantum-Chemical Calculations of Bond Dissociation Energies

Quantum-chemical calculations are a cornerstone for determining the thermochemical properties of molecules, with Bond Dissociation Energy (BDE) being a particularly critical parameter. The BDE of the carbon-magnesium (C-Mg) bond in this compound is a direct measure of its strength and a key indicator of the reagent's reactivity. beilstein-journals.orgnih.gov

Density Functional Theory (DFT) is a widely employed computational method for calculating BDEs due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net The selection of an appropriate functional and basis set is crucial for obtaining reliable results. Functionals such as M06-2X and ωB97X-D, paired with basis sets like def2-TZVPP or 6-311++G(d,p), have been shown to provide accurate BDE predictions for a variety of chemical systems. beilstein-journals.orgnih.govrsc.org The accuracy of these methods is often benchmarked against experimental data or higher-level computational methods like Coupled Cluster theory (e.g., CCSD(T)). nih.gov

The table below presents experimentally determined BDEs for the C-Mg bond in various alkylmagnesium bromides, illustrating the influence of the alkyl group's structure.

Table 2: Carbon-Magnesium Bond Dissociation Energies for Various Alkylmagnesium Bromides

| Alkyl Group | C-Mg Bond Dissociation Energy (kcal/mol) |

|---|---|

| Methyl | 61.1 |

| Ethyl | 55.8 |

| n-Propyl | 56.5 |

| Isopropyl | 53.0 |

| t-Butyl | 48.4 |

| Neopentyl | 58.6 |

Data from thermochemical studies on alkylmagnesium bromides. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are intrinsically linked to its reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface of a molecule and identify its preferred spatial arrangements. acs.org

Conformational analysis involves systematically or stochastically varying the rotatable bonds of a molecule to generate a wide range of possible conformers. The energy of each conformer is then calculated to identify low-energy, stable structures. acs.org For this compound, key torsional angles would include those around the ethyl chain and the methoxy (B1213986) group relative to the phenyl ring. The resulting energy landscape, often visualized in a Ramachandran-like plot, can reveal the most populated conformations in solution. acs.org

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes, vibrations, and translations of the Grignard reagent, as well as its interactions with surrounding solvent molecules. springernature.com This approach can illuminate the dynamic process of solvent coordination and exchange, and how the conformational state of the reagent might influence its approach to a substrate during a reaction.

While specific conformational analysis or MD studies on this compound are not prevalent, the methodologies are well-established. For example, the conformational analysis of a molecule like buta-1,3-diene can be used to illustrate the concepts of s-cis and s-trans conformations and the energetic barriers between them, which are analogous to the types of conformational preferences that would be investigated for the phenethyl backbone of the target Grignard reagent. acs.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl ether (Et₂O) |

| Tetrahydrofuran (THF) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Cyclopentyl methyl ether (CPME) |

| Diethyl formal (DEM) |

| Diisobutylaluminium hydride (DIBAL-H) |

| 3-Bromoanisole |

| Buta-1,3-diene |

| Methylmagnesium bromide |

| Ethylmagnesium bromide |

| n-Propylmagnesium bromide |

| Isopropylmagnesium bromide |

| t-Butylmagnesium bromide |

Synthetic Applications of 2 Methoxyphenethylmagnesium Bromide in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The strategic incorporation of the 2-methoxyphenethyl group is crucial in the assembly of certain natural products. 2-Methoxyphenethylmagnesium bromide provides a direct and efficient method for forging key carbon-carbon bonds, thereby constructing the foundational skeletons of these complex molecules.

Key Intermediate in Complex Natural Product Construction

The utility of Grignard reagents in the total synthesis of natural products is well-established, offering a powerful tool for the formation of carbon-carbon bonds. While direct examples detailing the use of this compound are not extensively documented in readily available literature, the analogous Grignard reagent, p-methoxyphenylmagnesium bromide, has been employed in the synthesis of complex molecules. This suggests the potential for this compound to act as a key intermediate in similar synthetic strategies for natural products containing the corresponding 2-methoxyphenethyl substructure. The formation of alkaloids, which often feature phenethylamine-derived structures, frequently involves synthetic methodologies where such Grignard reagents could be pivotal. rsc.orgnih.gov

Examples of Synthesized Natural Products

While specific examples of natural product total synthesis explicitly employing this compound are not prominently featured in a wide range of scientific literature, the synthesis of alkaloids containing a tetrahydroisoquinoline skeleton often involves precursors that could potentially be derived from such a Grignard reagent. nih.govacs.org The general importance of phenethylamine (B48288) derivatives in the biosynthesis and chemical synthesis of a vast array of alkaloids underscores the potential utility of this compound as a synthetic tool in this field. rsc.org

Role in Pharmaceutical Intermediate Synthesis

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents. This compound serves as a crucial reagent for the synthesis of specifically substituted phenethylamine derivatives that are key intermediates in the production of active pharmaceutical ingredients (APIs). numberanalytics.com

Building Block for Active Pharmaceutical Ingredients (APIs)

The application of Grignard reagents is a widespread strategy in the pharmaceutical industry for the synthesis of APIs. numberanalytics.comniper.gov.in The nucleophilic nature of this compound allows for its addition to electrophilic centers, such as those in carbonyl compounds and epoxides, to construct more complex molecular architectures. This capability is essential for building the carbon skeletons of various drug molecules.

Synthesis of Phenethylamine Derivatives and Related Compounds

Phenethylamine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting psychoactive properties and acting on the central nervous system. mdpi.comnih.gov The synthesis of N-benzylphenethylamines (NBOMes), for instance, involves the condensation of a substituted phenethylamine with a benzaldehyde, followed by reduction. southernforensic.org Although this specific synthesis doesn't directly use a Grignard reagent for the main chain formation, the preparation of the initial phenethylamine precursor can potentially involve Grignard chemistry. The 2-methoxy substitution on the phenyl ring is a feature of several neurologically active compounds. A Korean patent describes a process for producing substituted phenethylamine derivatives with a 2-methoxybenzenesulfonamide (B1586911) structure, highlighting the relevance of this substitution pattern in pharmaceutical chemistry. google.com

Examples of Pharmaceutical Compound Synthesis

While a direct, documented synthesis of a specific commercial drug using this compound is not readily found in the public domain, the synthesis of related structures provides strong evidence for its potential applications. For example, the synthesis of certain psychoactive N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives involves the use of 2,5-dimethoxyphenethylamine as a precursor. southernforensic.org The synthesis of such precursors could potentially be achieved through pathways involving Grignard reagents like this compound.

Synthetic Routes to Other Specialty Chemicals

The primary application of this compound in the synthesis of other specialty chemicals involves its reaction with carbonyl compounds, such as aldehydes and ketones, and with epoxides. These reactions leverage the nucleophilic character of the Grignard reagent to attack the electrophilic carbon center of the reaction partner, leading to the formation of new, more elaborate molecular frameworks.

A notable synthetic application is the preparation of substituted secondary alcohols. For instance, the reaction of this compound with a simple aldehyde like acetaldehyde (B116499) introduces a hydroxypropyl group to the 2-methoxyphenethyl moiety. This transformation results in the formation of 1-(2-methoxyphenyl)propan-2-ol, a specialty alcohol with potential applications in organic synthesis. The general scheme for this type of reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol product.

Similarly, the reaction of this compound with epoxides, such as ethylene (B1197577) oxide, provides a pathway to other valuable alcohol derivatives. The strained three-membered ring of the epoxide is susceptible to ring-opening upon nucleophilic attack by the Grignard reagent. This reaction effectively adds a hydroxyethyl (B10761427) group to the phenethyl structure, yielding 2-(2-methoxyphenyl)ethanol. This particular specialty chemical can serve as a precursor in the synthesis of various other organic molecules. The reaction proceeds via the nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and the formation of a magnesium alkoxide intermediate, which is subsequently protonated during workup.

The following table summarizes these representative synthetic transformations of this compound into other specialty chemicals.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetaldehyde | 1-(2-Methoxyphenyl)propan-2-ol | Nucleophilic Addition |

| This compound | Ethylene Oxide | 2-(2-Methoxyphenyl)ethanol | Nucleophilic Ring-Opening |

These examples underscore the role of this compound as a key intermediate in the synthesis of a variety of specialty chemicals. The ability to introduce the 2-methoxyphenethyl group into different molecular scaffolds through well-established Grignard reactions highlights its importance in synthetic organic chemistry.

Challenges and Future Directions in 2 Methoxyphenethylmagnesium Bromide Chemistry

Mitigation of Side Reactions (e.g., Wurtz Coupling)

Several strategies are being explored to minimize Wurtz coupling and other side reactions:

Solvent Effects: The choice of solvent plays a crucial role in the reactivity and selectivity of Grignard reagent formation. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, can be superior to traditional solvents like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) in suppressing Wurtz coupling. rsc.orgrsc.orgresearchgate.net 2-MeTHF's ability to form specific solvent complexes with the Grignard reagent is thought to influence the Schlenk equilibrium and reduce the concentration of reactive species that lead to side products. rsc.orgrsc.org

Temperature Control: Grignard reagent formation is an exothermic process. alfa-chemistry.com Maintaining a low and controlled temperature is critical to prevent the acceleration of side reactions like Wurtz coupling. alfa-chemistry.comnumberanalytics.com

Slow Addition of Halide: A slow and controlled addition of the 2-methoxyphenethyl bromide to the magnesium metal helps to maintain a low concentration of the halide in the reaction mixture, thereby minimizing the opportunity for it to react with the newly formed Grignard reagent. alfa-chemistry.comresearchgate.net

Magnesium Purity and Activation: The purity and surface condition of the magnesium metal are important factors. The use of high-purity magnesium and methods to activate its surface, such as the addition of a small amount of iodine or 1,2-dibromoethane, can facilitate a smoother and more efficient reaction, reducing the likelihood of side product formation. alfa-chemistry.commiracosta.edu

Development of Greener Synthesis Approaches

Traditional Grignard syntheses often rely on volatile and hazardous organic solvents, raising environmental and safety concerns. beyondbenign.orgsciencedaily.comgordon.edu Consequently, a major focus of current research is the development of greener and more sustainable methods for preparing 2-methoxyphenethylmagnesium bromide.

Key areas of innovation in greener synthesis include:

Alternative Solvents: The use of bio-based solvents like 2-MeTHF is a significant step towards greener Grignard chemistry. rsc.orgrsc.orggordon.edu 2-MeTHF is less volatile and less prone to peroxide formation than THF, and its immiscibility with water simplifies work-up procedures. rsc.orgrsc.org Cyclopentyl methyl ether (CPME) is another promising alternative with favorable properties. rsc.orgrsc.org

Solvent-Minimized and Solvent-Free Conditions: Mechanochemical methods, such as ball-milling, are being investigated to produce Grignard reagents with a drastic reduction in the amount of organic solvent required. sciencedaily.com This approach not only reduces hazardous waste but can also overcome solubility issues with certain starting materials. sciencedaily.com

Aqueous Grignard Reactions: While challenging due to the high reactivity of Grignard reagents with water, research into zinc-mediated processes that can be performed in aqueous conditions offers a potential pathway to significantly reduce the reliance on anhydrous organic solvents. beyondbenign.org

Expansion of Functional Group Tolerance and Chemoselectivity

The high reactivity of Grignard reagents, including this compound, can limit their use in the synthesis of complex molecules containing sensitive functional groups. Enhancing the functional group tolerance and chemoselectivity of this reagent is a critical area of research.

Strategies to improve functional group compatibility include:

Use of Additives: The addition of certain salts, like lithium chloride (LiCl), can form "ate" complexes with the Grignard reagent (RMgX·LiCl). These "turbo-Grignard" reagents often exhibit enhanced solubility and modified reactivity, allowing for reactions to proceed at lower temperatures and with greater chemoselectivity.

Low-Temperature Reactions: Performing reactions at very low temperatures can often temper the reactivity of the Grignard reagent, allowing it to selectively react with the desired functional group while leaving others intact. nih.gov

Catalytic Methods: The development of new catalytic systems can enable reactions to occur under milder conditions and with greater control over which functional group reacts.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The use of transition metal catalysts in conjunction with Grignard reagents has revolutionized cross-coupling reactions. For this compound, the development of novel catalytic systems is key to unlocking new applications and improving existing ones.

Current research in this area focuses on:

Iron Catalysis: Iron-based catalysts are gaining significant attention as they are abundant, inexpensive, and environmentally benign compared to precious metal catalysts like palladium. nih.govacs.org Iron catalysts have shown promise in facilitating cross-coupling reactions of alkyl Grignard reagents, which are often challenging due to side reactions like β-hydride elimination. nih.gov

Nickel and Copper Catalysis: Nickel and copper complexes are also effective catalysts for a variety of cross-coupling reactions involving Grignard reagents. acs.orgnih.gov Research is ongoing to develop new ligands for these metals that can fine-tune their catalytic activity, leading to higher yields, greater stereospecificity, and broader functional group tolerance. acs.orgnih.gov For instance, the use of π-carbon ligands like 1,3-butadiene (B125203) has led to the development of new catalytic pathways that avoid the formation of traditional M(0) species. acs.org

Heterogeneous Catalysts: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. researchgate.net Research into immobilizing active metal species on materials like silica-titania nanoparticles is a promising avenue. researchgate.net

Integration of Flow Chemistry with Advanced Characterization for Industrial Scale-up

The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for highly exothermic and sensitive reactions like Grignard reagent formation. gordon.eduaiche.org Flow chemistry is emerging as a powerful technology to address these challenges.

The integration of flow chemistry with advanced characterization techniques offers several advantages for the industrial scale-up of this compound synthesis:

Enhanced Safety and Control: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better control over the exothermic Grignard formation. researchgate.netnih.govvapourtec.com This minimizes the risk of runaway reactions and improves process safety. aiche.org

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, reducing the formation of byproducts like the Wurtz coupling product. researchgate.net